molecular formula C12H17ClF3N B2411308 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 1439900-40-9

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B2411308
CAS No.: 1439900-40-9
M. Wt: 267.72
InChI Key: VTENURUNPKOPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. This compound is of interest in the fields of medicinal chemistry, pharmaceuticals, and materials science due to its potential biological activities and chemical reactivity.

Properties

IUPAC Name

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-11(2,8-16)7-9-3-5-10(6-4-9)12(13,14)15;/h3-6H,7-8,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTENURUNPKOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Trifluoromethylphenyl Grignard Intermediate

The synthesis begins with the preparation of a Grignard reagent from a halo-benzotrifluoride precursor. As demonstrated in WO2021171301A1, bromo- or chloro-substituted trifluoromethylbenzene isomers react with magnesium metal in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic iodine accelerates Grignard formation, yielding a meta-dominant isomeric mixture (96% meta, 3% para, 1% ortho).

$$
\text{Ar-X} + \text{Mg} \xrightarrow{\text{THF, I}_2} \text{Ar-Mg-X} \quad (\text{Ar = 4-(trifluoromethyl)phenyl})
$$

Ketene Addition and Backbone Elaboration

The Grignard reagent reacts with ketene ($$ \text{CH}2=\text{C}=O $$) in aromatic hydrocarbons (toluene, xylene) at -10°C to 0°C. Transition metal catalysts such as iron(III) acetylacetonate ($$ \text{Fe(acac)}3 $$) complexed with aliphatic acids (e.g., acetic acid) facilitate C–C bond formation, producing 3-[4-(trifluoromethyl)phenyl]-2,2-dimethylpropanal.

$$
\text{Ar-Mg-X} + \text{CH}2=\text{C}=O \xrightarrow{\text{Fe(acac)}3, \text{ROH}} \text{Ar-C(CH}3\text{)}2-\text{CHO}
$$

Reductive Amination to Primary Amine

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol, yielding 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

$$
\text{Ar-C(CH}3\text{)}2-\text{CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-C(CH}3\text{)}2-\text{CH}2\text{NH}2 \xrightarrow{\text{HCl}} \text{Ar-C(CH}3\text{)}2-\text{CH}2\text{NH}3^+\text{Cl}^-
$$

Table 1: Optimization of Grignard-Ketene Reaction

Parameter Optimal Range Yield (%)
Temperature -10°C to 0°C 78–85
Catalyst $$ \text{Fe(acac)}_3 $$ 81–85
Solvent Toluene 83

Alternative Pathways: Nitration and Diazotization

Nitration of Benzotrifluoride

Early routes involved nitrating benzotrifluoride ($$ \text{C}6\text{H}5\text{CF}_3 $$) to introduce a nitro group, followed by hydrogenation to aniline. However, this method generates significant para and ortho isomers (~25% para, 3–5% ortho), complicating purification.

Diazotization and Oximation

Diazotization of 4-(trifluoromethyl)aniline with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid produces a diazonium salt, which condenses with acetaldehyde oxime. Copper sulfate catalyzes this step, but yields remain suboptimal (50–60%) due to competing side reactions.

Purification and Crystallization

Solvent-Based Crystallization

The crude amine hydrochloride is purified via recrystallization from cyclic hydrocarbons (cyclopentane, cyclohexane), achieving >99% purity. Differential solubility between meta and para isomers ensures effective separation.

Table 2: Crystallization Efficiency

Solvent Purity (%) Recovery (%)
Cyclohexane 99.2 80–85
Cyclopentane 98.7 78–82

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride typically involves:

  • Formation of Intermediate : Reaction of 4-(trifluoromethyl)benzaldehyde with a Grignard reagent to form an alcohol.
  • Conversion to Amine : The alcohol undergoes reductive amination to yield the amine.
  • Formation of Hydrochloride Salt : The amine is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial methods may optimize these steps for higher yields and purities.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its interactions with specific molecular targets make it a candidate for drug development. Notable pharmacological effects include:

  • Antibacterial Activity : Demonstrated significant efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, comparable to established antibiotics like ceftriaxone.
  • Anticancer Properties : In vitro studies show that treatment of MCF-7 cancer cells with this compound reduces cell viability and increases apoptosis.

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological membranes. This property may increase cellular uptake and bioactivity.

Case Studies

  • Antibacterial Study : Research indicated that the compound's inhibition zones against certain bacteria were significant, suggesting potential for development as an antibacterial agent.
  • Cancer Cell Line Research : Studies on MCF-7 cells revealed that higher concentrations of the compound led to increased apoptosis rates, indicating its potential as an anticancer therapy.
  • Neuroprotective Effects : Related compounds have shown protective effects against oxidative stress in neuronal cells, suggesting further exploration of this compound's neuroprotective potential.

Industrial Applications

In addition to medicinal uses, 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride is explored for applications in materials science. Its unique properties may lead to the development of new materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, potentially leading to altered biological activities. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amines and related derivatives, such as:

  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine
  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-one

Uniqueness

The uniqueness of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride lies in its specific structural features, particularly the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.

Biological Activity

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, with the CAS number 1439900-40-9, is a chemical compound that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group, which is known to influence the biological properties of organic compounds significantly. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N·HCl
Molecular Weight267.72 g/mol
CAS Number1439900-40-9
Physical StateSolid (Hydrochloride salt)
Storage ConditionsCool, dry place

Pharmacological Effects

Recent studies have indicated that 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride exhibits various biological activities:

The mechanisms through which 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially leading to increased cellular uptake and bioactivity.

Case Studies

  • Antibacterial Study : A study conducted by researchers demonstrated that the compound exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones measured were comparable to those produced by ceftriaxone, a commonly used antibiotic .
  • Cancer Cell Line Research : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed a marked decrease in cell viability over time. Flow cytometry analysis indicated an increase in apoptotic cells when treated with higher concentrations of the compound .
  • Neuroprotective Research : Although direct studies on this compound are lacking, related research has indicated that similar amine derivatives can protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of precursor ketones. For example:

  • Key Steps :
    • Alkylation : Use of trifluoromethylphenylpropane derivatives with dimethylamine under catalytic hydrogenation or borane reduction (similar to Fluoxetine synthesis pathways) .
    • Critical Parameters : Temperature control (0–5°C for exothermic steps), anhydrous conditions to prevent hydrolysis, and stoichiometric ratios of reducing agents (e.g., LiAlH₄ or NaBH₄) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) .

Q. Which analytical techniques are optimal for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl groups (δ 1.2–1.4 ppm for dimethyl), trifluoromethyl (δ 120–125 ppm in ¹³C), and amine protons (broad singlet at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ (e.g., m/z ~276 for free base; +36 for HCl adduct) .
  • HPLC-PDA : Reverse-phase C18 columns (e.g., YMC Triart) with mobile phases like acetonitrile/water (0.1% formic acid) to assess purity >98% .

Advanced Research Questions

Q. How can stability-indicating methods be developed to quantify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (80°C, 48 hr), acid/base hydrolysis (0.1N HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂, 24 hr) .
  • RP-UPLC Method :
    • Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 μm).
    • Detection : UV at 254 nm; gradient elution (5–95% acetonitrile in 10 min).
    • Validation : Per ICH Q2(R1) for specificity, linearity (R² >0.999), and precision (%RSD <2) .
  • Degradant Identification : LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide derivatives) .

Q. What chromatographic approaches resolve enantiomeric impurities in chiral analogs of this compound?

Methodological Answer:

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol (80:20) + 0.1% diethylamine .
  • Validation : Assess enantiomeric excess (ee >99%) via peak area ratios and confirm with circular dichroism (CD) spectroscopy .

Q. How do species-specific differences impact the pharmacokinetics (PK) of this compound?

Methodological Answer:

  • In Vivo Studies : Administer intravenously/orally to rats (dose: 5–10 mg/kg); collect plasma at intervals (0–24 hr) .

  • LC-MS/MS Quantification :

    • Extraction : Protein precipitation with acetonitrile.
    • Detection : MRM transitions for parent ion and metabolites (e.g., demethylated analogs) .
  • Key PK Parameters :

    ParameterRat (Mean ± SD)Human (Predicted)
    t₁/₂ (hr)4.2 ± 0.512–18
    Cₘₐₓ (ng/mL)320 ± 45150–200
    Bioavailability55%40–60%

Q. What computational models predict solubility and permeability for preclinical development?

Methodological Answer:

  • PhysChem Predictions : Use ACD/Percepta to estimate logP (~3.2), solubility (0.1 mg/mL in water), and pKa (9.5 for amine) .
  • Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) with hexadecane membranes; compare to reference standards (e.g., metoprolol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.